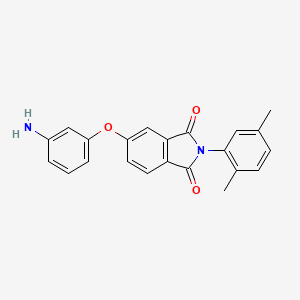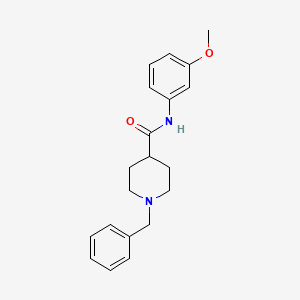
5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, also known as AMD3100, is a small molecule antagonist of the CXCR4 receptor. CXCR4 is a chemokine receptor that plays a critical role in the regulation of immune cell trafficking, hematopoiesis, and tumor growth. AMD3100 has been extensively studied for its potential therapeutic applications in cancer, stem cell mobilization, and HIV infection.
作用機序
5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is a competitive antagonist of the CXCR4 receptor, which binds to the chemokine CXCL12 to mediate its effects. By blocking CXCR4 signaling, 5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione inhibits the migration and invasion of cancer cells, promotes stem cell mobilization, and enhances immune cell trafficking.
Biochemical and Physiological Effects:
5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects, including inhibition of tumor growth and metastasis, enhancement of stem cell mobilization, and modulation of immune cell trafficking. In preclinical studies, 5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to reduce tumor growth and metastasis in a variety of cancer models, including breast, lung, and prostate cancer.
実験室実験の利点と制限
5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments, including its specificity for the CXCR4 receptor, its ability to inhibit CXCR4 signaling, and its well-characterized pharmacokinetics and safety profile. However, there are also some limitations to its use, including the potential for off-target effects, the need for careful dosing and monitoring, and the potential for drug interactions.
将来の方向性
There are several potential future directions for research on 5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, including the development of new analogs with improved pharmacokinetic and pharmacodynamic properties, the exploration of its use in combination with other cancer therapies, and the investigation of its potential therapeutic applications in other diseases, such as HIV infection and autoimmune disorders. Additionally, further research is needed to better understand the mechanisms underlying its effects on cancer, stem cell mobilization, and immune cell trafficking, as well as its potential limitations and side effects.
合成法
5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione can be synthesized through a multi-step process involving the reaction of 4,7-dichloroisoindoline with 3-aminophenol to yield 4,7-dichloro-5-hydroxyisoindoline. This intermediate is then reacted with 2,5-dimethylphenylboronic acid in the presence of a palladium catalyst to yield the desired product, 5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione.
科学的研究の応用
5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its therapeutic potential in cancer and stem cell mobilization. In cancer, CXCR4 is overexpressed in a variety of tumors, and its activation promotes tumor growth, metastasis, and resistance to chemotherapy. 5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit CXCR4 signaling, leading to reduced tumor growth and metastasis in preclinical models of breast, lung, and prostate cancer.
In stem cell mobilization, 5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to enhance the release of hematopoietic stem cells from the bone marrow into the peripheral blood, which can be harvested for transplantation. 5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been approved by the FDA for use in stem cell mobilization in patients with non-Hodgkin's lymphoma and multiple myeloma.
特性
IUPAC Name |
5-(3-aminophenoxy)-2-(2,5-dimethylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-13-6-7-14(2)20(10-13)24-21(25)18-9-8-17(12-19(18)22(24)26)27-16-5-3-4-15(23)11-16/h3-12H,23H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKXWJRAHXWKIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenoxy)-2-(2,5-dimethylphenyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5205869.png)
![4,4'-methylenebis[N,N-bis(2-hydroxyethyl)benzenesulfonamide]](/img/structure/B5205873.png)


![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5205892.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5205896.png)
![6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5205897.png)
![2-iodo-7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5205913.png)
![ethyl 6-methyl-2-[(phenoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205924.png)
![(1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5205932.png)
![1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate](/img/structure/B5205936.png)
![2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5205944.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-3-methylbenzamide](/img/structure/B5205955.png)
![3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one](/img/structure/B5205960.png)